molecular formula C18H13ClN2O2 B4882748 N'-(4-chlorobenzoyl)-2-naphthohydrazide

N'-(4-chlorobenzoyl)-2-naphthohydrazide

Cat. No.: B4882748
M. Wt: 324.8 g/mol
InChI Key: GFIYISWSUOZJHK-UHFFFAOYSA-N
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Description

N'-(4-Chlorobenzoyl)-2-naphthohydrazide is a hydrazide derivative featuring a 2-naphthoyl backbone substituted with a 4-chlorobenzoyl group at the hydrazine nitrogen. This compound belongs to a class of Schiff base analogs known for their diverse applications in medicinal chemistry, material science, and coordination chemistry. Structurally, it combines aromatic rigidity (naphthalene and chlorophenyl rings) with a hydrazide linker, enabling π-π stacking interactions and hydrogen bonding, which influence its crystallinity and bioactivity .

The compound's synthesis typically involves condensation of 2-naphthohydrazide with 4-chlorobenzoyl chloride under reflux conditions. Characterization via UV-Vis and IR spectroscopy reveals key features: a hypsochromic (blue) shift in UV spectra (λmax ~261 nm) due to electronic effects of the chloro substituent and a strong C=O stretch near 1680 cm⁻¹ in IR .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)naphthalene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-9-7-13(8-10-16)17(22)20-21-18(23)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYISWSUOZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares N'-(4-chlorobenzoyl)-2-naphthohydrazide with analogs differing in substituents or backbone:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, UV-Vis)
This compound 4-Cl-benzoyl, 2-naphthyl 324.75 Not reported IR: 1680 cm⁻¹ (C=O); UV: λmax 261 nm
2'-(4-Methoxybenzoyl)-1-naphthohydrazide 4-OMe-benzoyl, 1-naphthyl 320.34 Not reported IR: 1675 cm⁻¹ (C=O); UV: λmax 272 nm
3-Hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-naphthohydrazide 3,5-diBr-2-OH-benzylidene 498.02 >250 (decomp.) IR: 1620 cm⁻¹ (C=N); UV: Broad π-π* transitions
N'-(4-Chloro-2-nitrophenyl)acetohydrazide 4-Cl-2-NO₂-phenyl, acetyl 229.62 Not reported IR: 3249 cm⁻¹ (N-H); 1560 cm⁻¹ (C=C)

Key Observations :

  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents alter UV-Vis absorption. The chloro group induces a blue shift compared to methoxy analogs .
  • Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 3-hydroxy-N'-(3,5-dibromo-2-hydroxybenzylidene)) exhibit enhanced intermolecular hydrogen bonding, impacting solubility and crystallinity .
Antimicrobial and Antitubercular Activity
  • Fe(III) Complex of N'-(4-Chlorobenzoyl)isonicotinohydrazide: Shows superior binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = -9.80 kcal/mol, Ki = 0.065 μM) compared to isoniazid, attributed to the chloro group's electron-withdrawing effect enhancing ligand-receptor interactions .
  • Cytoprotective Hydrazides : 2-Naphthohydrazide derivatives with amidoxime groups (e.g., compound 1 in ) exhibit cytoprotective effects, unlike the chloro-substituted target compound, which may prioritize antimicrobial over cytoprotective roles due to substituent polarity .
Pharmacokinetic Properties
  • Absorption : The target compound’s Fe(III) complex shows 93.06% HIA (hemispheric absorption index), outperforming isoniazid (87.11%), likely due to improved lipophilicity from the naphthyl and chloro groups .
  • Caco-2 Permeability : Moderate permeability (4–70 nm/sec) is common across hydrazides, suggesting similar intestinal absorption profiles .

Crystallographic and Spectroscopic Differences

  • Crystal Packing : this compound derivatives adopt trans configurations around the C=N bond, stabilized by π-π stacking (naphthyl vs. phenyl rings) and hydrogen bonds (N-H···O=C) . In contrast, (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine forms asymmetric units with geometric isomerism due to steric effects .
  • IR Spectroscopy : The C=O stretch in chloro derivatives (~1680 cm⁻¹) is slightly higher than in methoxy analogs (~1675 cm⁻¹), reflecting increased carbonyl polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-chlorobenzoyl)-2-naphthohydrazide
Reactant of Route 2
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N'-(4-chlorobenzoyl)-2-naphthohydrazide

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